2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole
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Overview
Description
2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole This compound is characterized by the presence of a benzimidazole ring substituted with a 2-(4-chlorophenyl)ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole typically involves the reaction of 4-chlorobenzaldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenyl)ethenyl]quinoline
- 2-[2-(4-chlorophenyl)ethenyl]-1,3-benzoxazole
- 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
Uniqueness
2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole is unique due to its specific benzimidazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2562-87-0 |
---|---|
Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H11ClN2/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H,(H,17,18) |
InChI Key |
ULABQOWOSAMVJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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